5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one
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Overview
Description
5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and phenol
Preparation Methods
The synthesis of 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenolic and ethyl groups. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidines and phenolic derivatives. Compared to these compounds, 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-11-9(3)22-14-13(11)15(20)18(16(21)17-14)12-6-5-10(19)7-8(12)2/h5-7,19H,4H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXURMJCJFVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=C(C=C3)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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